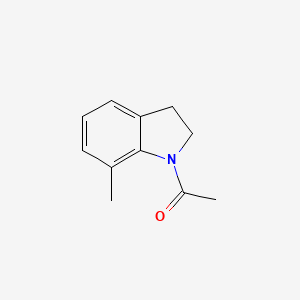

1-Acetyl-7-methylindoline

Description

Significance of Indoline (B122111) Core Structures in Chemical Research

The indoline framework, characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a ubiquitous structural motif found in a multitude of natural products and biologically active molecules. acs.org This prevalence has established the indoline core as a "privileged structure" in medicinal chemistry and drug discovery. chim.it Its derivatives are known to exhibit a wide array of pharmacological activities. bohrium.comontosight.ai

Beyond its biomedical importance, the indoline nucleus is a versatile building block in organic synthesis. irjmets.com The electron-rich nature of the aromatic system, combined with the reactivity of the nitrogen atom and adjacent carbons, allows for diverse functionalization, enabling chemists to construct complex molecular architectures. irjmets.comorganic-chemistry.org The development of novel synthetic methodologies for creating and modifying the indoline ring system remains an active and important area of research in organic chemistry. acs.org

Overview of N-Acylated Indolines as a Distinct Class of Heterocycles

Within the broader family of indoline derivatives, N-acylated indolines represent a distinct and important subclass. The introduction of an acyl group onto the nitrogen atom significantly modulates the chemical properties of the indoline core. This modification influences the electron density of the molecule and can provide a handle for further chemical transformations. researchgate.net

The synthesis of N-acyl indolines can be achieved through various methods, including the direct acylation of an indoline precursor. acs.orgnih.gov For instance, a one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has been developed to provide efficient access to these compounds. acs.org Dehydrogenation of N-acylated indolines is also a known method for preparing indoles. scispace.com The reactivity of N-acylated indolines makes them valuable intermediates in the synthesis of more complex heterocyclic systems. researchgate.net Research has demonstrated their utility in reactions such as kinetic resolutions catalyzed by non-enzymatic acylation catalysts and in photorelease mechanisms for protecting carboxylic acids. nih.govresearchgate.net

Research Focus on 1-Acetyl-7-methylindoline within Modern Organic Synthesis

The specific compound, this compound, serves as a case study in the application of N-acylated indolines as synthetic intermediates. Research involving this compound often centers on its role as a building block for the creation of more complex molecules. Its synthesis has been documented, for example, by refluxing 7-methylindoline (B1589897) with acetic anhydride (B1165640). google.com

Subsequent reactions, such as bromination, demonstrate its utility as a scaffold for further functionalization. The strategic placement of the methyl group at the 7-position and the acetyl group on the nitrogen influences the regioselectivity of subsequent chemical modifications. This control is crucial in multi-step synthetic sequences. For example, this compound has been used as a precursor in the synthesis of substituted indoline derivatives, such as 5-Bromo-1-acetyl-7-methylindoline, which can then be converted to other compounds like 5-Cyano-1-acetyl-7-methylindoline. google.com This highlights the role of this compound as a key intermediate in the construction of specifically substituted heterocyclic systems for further investigation.

Research Data

The following table summarizes spectroscopic data for this compound and a related derivative as reported in synthetic procedures.

1H-NMR Spectroscopic Data

| Compound Name | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| This compound | CDCl3 | 2.24 (3H, s), 2.25 (3H, s), 2.99 (2H, t, J=7Hz), 4.06 (2H, t, J=7Hz), 7.01 (2H, s) google.com |

| 5-Bromo-1-acetyl-7-methylindoline | CDCl3 | 2.24 (6H, s), 2.98 (2H, t, J=7Hz), 4.06 (2H, t, J=7Hz), 7.14 (2H, s) google.com |

Table of Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(7-methyl-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-8-4-3-5-10-6-7-12(9(2)13)11(8)10/h3-5H,6-7H2,1-2H3 |

InChI Key |

LELRWENMUDOZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)CCN2C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 7 Methylindoline and Its Derivatives

Direct N-Acylation Strategies for 1-Acetyl-7-methylindoline

The most direct route to this compound involves the N-acylation of 7-methylindoline (B1589897). This can be achieved using various acetylating agents and reaction conditions.

Acylation of 7-Methylindoline with Acetic Anhydride (B1165640)

A straightforward and common method for the synthesis of this compound is the reaction of 7-methylindoline with acetic anhydride. google.com In a typical procedure, a solution of 7-methylindoline in acetic anhydride is refluxed for a short period, often around 30 minutes. After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the product. The resulting crystals can then be collected by filtration and dried. google.com This method is efficient for producing the desired N-acylated product.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Conditions | Product |

| 7-Methylindoline | Acetic Anhydride | Reflux, 30 min | This compound |

Investigation of Reaction Conditions and Reagents for Selective N-Acylation

Selective N-acylation of indoles and their derivatives is crucial to avoid competing C-acylation, particularly at the C3 position. rsc.org Research has focused on developing mild and selective methods. While Friedel-Crafts acylation of unprotected indoles can lead to a mixture of N-acylated and C-acylated products, using specific catalysts and conditions can favor N-acylation. mdpi.com For instance, base-catalyzed N-acylation using reagents like sodium hydride or tert-butoxide in solvents such as DMF or THF with an acyl chloride can facilitate selective N-substitution. nih.gov Other approaches include using thioesters as the acyl source, which has been shown to be an efficient and chemoselective method for the N-acylation of indoles. beilstein-journals.org

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships. This is often achieved through electrophilic substitution on the pre-formed acetylated indoline (B122111) ring or by functional group interconversions.

Halogenation of the Indoline Ring System (e.g., Bromination to 5-Bromo-1-acetyl-7-methylindoline)

Halogenation, particularly bromination, is a common electrophilic substitution reaction performed on the this compound core. To synthesize 5-bromo-1-acetyl-7-methylindoline, bromine is added dropwise to a solution of this compound in acetic acid at room temperature. google.com The reaction is typically stirred for about an hour. The product can then be isolated by pouring the reaction mixture into ice water, followed by discoloration with sodium thiosulfate (B1220275) and recrystallization from a suitable solvent like methanol. google.com

Table 2: Synthesis of 5-Bromo-1-acetyl-7-methylindoline

| Starting Material | Reagent | Solvent | Product |

| This compound | Bromine | Acetic Acid | 5-Bromo-1-acetyl-7-methylindoline |

Functional Group Interconversion on Halogenated Derivatives (e.g., Cyano Group Introduction to 5-Cyano-1-acetyl-7-methylindoline)

The bromo-substituted derivative serves as a versatile intermediate for further functionalization. For example, the bromo group at the 5-position can be displaced by a cyano group to yield 5-cyano-1-acetyl-7-methylindoline. This transformation can be achieved by reacting 5-bromo-1-acetyl-7-methylindoline with a cyanide source, such as copper(I) cyanide, in a suitable solvent. google.com

Electrophilic Substitution Pathways on the Indoline Core

The indoline ring system is susceptible to various electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the N-acetyl and the 7-methyl groups. The N-acetyl group is an electron-withdrawing group and generally directs electrophiles to the meta-position (C5), while the methyl group is an activating, ortho-para directing group. The outcome of electrophilic substitution is therefore a result of the interplay of these electronic effects. For instance, in the case of bromination, the substitution occurs at the C5 position, which is para to the activating methyl group and meta to the deactivating acetyl group. google.com Other electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, can also be employed to introduce further functionality onto the indoline ring, with the regioselectivity being a key consideration.

Introduction of Other Chemical Moieties via Derivatization Reactions

Once synthesized, this compound can be further functionalized to introduce a variety of chemical groups, enhancing its utility as a synthetic building block.

Bromination:

Electrophilic aromatic substitution, such as bromination, can be performed on the this compound core. A typical procedure involves treating a solution of this compound in acetic acid with bromine at room temperature. This reaction selectively installs a bromine atom onto the aromatic ring, yielding 5-bromo-1-acetyl-7-methylindoline. The product can be isolated by precipitation in ice water and subsequent purification, for example, by recrystallization from a suitable solvent like methanol. nih.gov

Cyanation:

The bromo-derivative can be converted to a cyano-derivative through a nucleophilic substitution reaction. For instance, 5-bromo-1-acetyl-7-methylindoline can be heated with copper cyanide in a high-boiling solvent like N-methylpyrrolidinone under a nitrogen atmosphere. This reaction replaces the bromine atom with a cyano group, affording 5-cyano-1-acetyl-7-methylindoline. nih.gov

Table 2: Derivatization of this compound

| Starting Material | Reagent(s) | Product |

| This compound | Bromine, Acetic Acid | 5-Bromo-1-acetyl-7-methylindoline |

| 5-Bromo-1-acetyl-7-methylindoline | Copper Cyanide, N-Methylpyrrolidinone | 5-Cyano-1-acetyl-7-methylindoline |

Reduction-Based Approaches for Indoline Ring Formation from Indoles

The formation of the indoline ring itself is a critical step, and various reduction methods of the corresponding indole (B1671886) precursor, 7-methylindole (B51510), are available. These methods can be broadly categorized into catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of indoles to indolines. This typically involves reacting the indole with hydrogen gas in the presence of a metal catalyst. For instance, 7-methylindole can undergo catalytic hydrogenation to yield 7-methylindoline. nih.gov However, the choice of catalyst and reaction conditions is crucial to prevent over-reduction to octahydroindole. nih.gov Platinum-based catalysts, such as platinum on carbon (Pt/C), are often employed. nih.gov The activity of the catalyst may need to be modulated, for example by using a less active catalyst like platinum on alumina (B75360) (Pt/Al2O3), to achieve selective reduction of the pyrrole (B145914) ring without affecting other functional groups or the benzene (B151609) ring. nih.gov For some substituted indoles, increased catalyst loading and hydrogen pressure may be necessary to overcome steric hindrance. nih.gov

Chemical Reduction:

A variety of chemical reducing agents can also be employed for the conversion of indoles to indolines.

Metal-Acid Systems: A classic approach involves the use of a metal in the presence of an acid. For example, zinc dust in combination with 85% phosphoric acid has been shown to be an efficient system for the reduction of indole to indoline, minimizing the polymerization that can occur with other acid-metal combinations like tin and hydrochloric acid. nih.gov

Borane Reagents: Borane complexes, particularly in the presence of trifluoroacetic acid, offer a rapid and high-yield method for the reduction of indole compounds to their corresponding indolines. kyushu-u.ac.jp This method is particularly useful for indoles bearing aminoalkyl substituents. kyushu-u.ac.jp

Sodium Borohydride (B1222165) in Carboxylic Acids: A notable method involves the use of sodium borohydride in a carboxylic acid solvent, such as acetic acid. This system not only reduces the indole to an indoline but can also lead to the N-alkylation of the resulting indoline. For example, the reaction of 7-methylindole with sodium borohydride in acetic acid yields 1-ethyl-7-methylindoline. rsc.org To achieve reduction without N-alkylation using a related approach, sodium cyanoborohydride in acetic acid can be used to furnish the indoline. rsc.org

Table 3: Selected Reduction Methods for Indole to Indoline Conversion

| Indole Substrate (Example) | Reagent(s) | Product (Example) | Key Features |

| 7-Methylindole | H₂, Pt/C or Pt/Al₂O₃ | 7-Methylindoline | Catalytic, requires careful control to avoid over-reduction. nih.gov |

| Indole | Zn, H₃PO₄ | Indoline | Efficient chemical reduction, minimizes polymerization. nih.gov |

| Indole | Borane, Trifluoroacetic Acid | Indoline | Rapid, high-yield, suitable for various substituted indoles. kyushu-u.ac.jp |

| 7-Methylindole | NaBH₄, Acetic Acid | 1-Ethyl-7-methylindoline | Reductive N-alkylation. rsc.org |

| Indole | NaBH₃CN, Acetic Acid | Indoline | Reduction without N-alkylation. rsc.org |

Stereoselective Synthetic Approaches to Substituted N-Acetylindolines

The synthesis of enantiomerically pure substituted N-acetylindolines is of significant interest for the development of chiral drugs and materials. Stereoselective approaches typically involve either the use of chiral catalysts in hydrogenation reactions or the application of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation:

The enantioselective hydrogenation of N-acetylindoles can be achieved using chiral transition metal catalysts. Chiral rhodium catalysts have been successfully employed for the asymmetric hydrogenation of N-acetylindoles, leading to the formation of N-acetylindolines with high enantiomeric excesses (up to 95% ee). kyushu-u.ac.jp This method directly introduces chirality into the indoline ring system.

Chiral Auxiliaries:

An alternative strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed.

One notable example is the asymmetric synthesis of (S)-N-acetylindoline-2-carboxylate. This has been achieved through the asymmetric alkylation of the benzophenone (B1666685) Schiff base of glycine (B1666218) ester using a chiral phase-transfer catalyst. nih.govacs.org The resulting product can then be further manipulated to yield the target chiral N-acetylindoline derivative. nih.govacs.org

Another approach involves Friedel-Crafts acylation of 1-acetylindoline (B31821) with a chiral acylating agent. For instance, the reaction of 1-acetylindoline with (S)-2-(methanesulfonyloxy)propionyl chloride in the presence of aluminum chloride has been shown to produce optically pure (R)-1-acetyl-5-(2-chloropropionyl)indoline, with an inversion of stereochemistry at the asymmetric carbon of the acylating agent. researchgate.net This demonstrates how a chiral reagent can induce stereoselectivity in the functionalization of the N-acetylindoline scaffold.

Chiral auxiliaries, such as oxazolidinones, can also be employed. rsc.org These are attached to a precursor molecule, and subsequent reactions are directed by the chiral environment of the auxiliary, leading to a high degree of diastereoselectivity. rsc.org The auxiliary is then cleaved to reveal the desired chiral product.

Advanced Spectroscopic Characterization Methodologies for 1 Acetyl 7 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 1-Acetyl-7-methylindoline can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, the protons of the 7-methyl group, and the protons of the N-acetyl group.

The aromatic region would typically display signals for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). The N-acetyl group significantly influences the electronic environment of the molecule, affecting the chemical shifts of nearby protons. journals.co.za The aliphatic portion of the indoline ring consists of two methylene (B1212753) groups at the C2 and C3 positions, which appear as triplets due to coupling with each other. The methyl group at the C7 position and the methyl group of the acetyl moiety are expected to appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.2 | d (doublet) | ~7.5 |

| H-5 | ~6.9-7.1 | t (triplet) | ~7.6 |

| H-6 | ~7.0-7.2 | d (doublet) | ~7.7 |

| C2-H₂ | ~4.0-4.2 | t (triplet) | ~8.0 |

| C3-H₂ | ~3.0-3.2 | t (triplet) | ~8.0 |

| C7-CH₃ | ~2.2-2.4 | s (singlet) | - |

| COCH₃ | ~2.1-2.3 | s (singlet) | - |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the six aromatic carbons, the two aliphatic carbons of the indoline ring, and the two methyl carbons. The chemical shifts are influenced by the nature of the substituents on the indoline ring. journals.co.zaacs.org

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the typical range of ~115-150 ppm, with their specific shifts influenced by the attached methyl group and the fused nitrogen-containing ring. The aliphatic carbons C2 and C3, and the two methyl carbons, will appear at the upfield end of the spectrum.

Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-170 |

| C7a | ~145-148 |

| C3a | ~140-143 |

| C6 | ~128-130 |

| C5 | ~124-126 |

| C4 | ~122-124 |

| C7 | ~118-120 |

| C2 | ~50-55 |

| C3 | ~28-32 |

| COCH₃ | ~23-25 |

| C7-CH₃ | ~17-19 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and, crucially, between the aliphatic protons at C2 and C3, confirming the integrity of the five-membered ring. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., pairing the C2-H₂ protons with the C2 carbon). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular puzzle. Key HMBC correlations would include the signal from the acetyl protons (COCH₃) to the carbonyl carbon (C=O) and the C1' carbon, and correlations from the C7-methyl protons to the aromatic carbons C7, C7a, and C6. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

Electrospray ionization is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. nih.gov For this compound (C₁₁H₁₃NO), the expected molecular weight is approximately 175.23 g/mol . In a positive ion ESI-MS spectrum, the primary peak would correspond to the protonated molecule [C₁₁H₁₄NO]⁺ at an m/z value of approximately 176.1.

High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, measures the mass of an ion with extremely high accuracy (typically to within 0.001 mass units or 5 ppm). rsc.org This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.org For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₃NO.

HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₁H₁₃NO+H]⁺ | 176.1070 |

| [C₁₁H₁₃NO+Na]⁺ | 198.0889 |

Further analysis using tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the neutral loss of the acetyl group (42 Da), which would further support the proposed structure. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the definitive identification and purity assessment of this compound. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing a high degree of specificity and sensitivity.

In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph, where it passes through a column packed with a stationary phase. The differential interactions of this compound and any potential impurities with the stationary and mobile phases lead to their separation. The separated components then enter the mass spectrometer.

The mass spectrometer ionizes the molecules, and a common technique for indole (B1671886) derivatives is electrospray ionization (ESI). tandfonline.com The resulting ions are then separated based on their mass-to-charge ratio (m/z). For this compound, the expected molecular ion peak would correspond to its molecular weight. The presence of other peaks can indicate impurities, such as unreacted starting materials or byproducts from the synthesis.

Modern LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), offer enhanced selectivity and quantification. nih.govresearchgate.net In MRM, a specific parent ion is selected and fragmented, and then a specific fragment ion is monitored. This two-stage mass filtering significantly reduces background noise and improves the limit of detection. For instance, in a study of a related indole derivative, PDA-66, LC-MS/MS was used to quantify the compound in human plasma with a lower limit of quantification of 2.5 nM. nih.govresearchgate.net This level of sensitivity is crucial for detailed purity profiling.

The data obtained from LC-MS analysis is invaluable for confirming the identity of this compound and for quantifying its purity, often achieving greater than 95% accuracy. dovepress.comresearchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are indispensable for probing the molecular structure and dynamics of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. spectroscopyonline.com The resulting spectrum is a unique "molecular fingerprint" that reveals the presence of specific functional groups. spectroscopyonline.comspectroscopyonline.com

For this compound, key vibrational modes can be assigned to its distinct structural features. The FT-IR spectrum would be expected to show characteristic absorption bands for the acetyl group and the methylindoline core.

Expected FT-IR Spectral Features for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) of Acetyl Group | Stretch | ~1650-1700 |

| C-N of Amide | Stretch | ~1250-1350 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Aliphatic C-H (Methyl & Methylene) | Stretch | ~2850-2960 |

| Methyl C-H | Bend | ~1375 & ~1450 |

Data is estimated based on typical values for similar functional groups.

By comparing the experimental spectrum with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. This allows for confirmation of the molecular structure and can provide insights into intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. semi.ac.cn It measures the inelastic scattering of monochromatic light from a laser source. semi.ac.cn While FT-IR is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations. spectroscopyonline.com

For this compound, the FT-Raman spectrum would provide valuable information about the carbon skeleton and the aromatic ring system.

Expected FT-Raman Spectral Features for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | Breathing Modes | ~1000-1600 |

| C=C Aromatic | Stretch | ~1580-1620 |

| C-C | Stretch | ~800-1200 |

| C-H Aliphatic | Stretch | ~2850-2960 |

Data is estimated based on typical values for similar functional groups.

The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound. Discrepancies between experimental and calculated spectra can indicate the presence of different conformers or intermolecular interactions.

Advanced Optical Spectroscopic Methods in Indole/Indoline Research

The study of indole and indoline derivatives has been significantly advanced by the application of sophisticated laser-based spectroscopic techniques. These methods, often combined with supersonic jet cooling to produce molecules with simplified spectra, allow for detailed investigations of their electronic structure, conformational landscapes, and photophysics. acs.orgacs.org

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly selective and sensitive technique used to obtain electronic spectra of jet-cooled molecules. acs.org In R2PI, a tunable laser excites a molecule to an excited electronic state, and a second photon ionizes it. The resulting ions are then detected by a mass spectrometer. By scanning the wavelength of the laser, an electronic spectrum is recorded. This method has been successfully applied to various indole derivatives to distinguish between structurally similar compounds. acs.orgacs.org

Resonant Ion-Dip Infrared (RIDIR) Spectroscopy is a powerful double-resonance technique that provides conformer-specific infrared spectra. acs.orgaip.orgaip.org It works by first using a UV laser to selectively excite a specific conformer to an excited electronic state (as identified by R2PI). A second, tunable infrared laser is then introduced. If the IR laser is resonant with a vibrational transition in the ground state of the selected conformer, it depletes the ground state population, leading to a dip in the ion signal. This allows for the measurement of the IR spectrum of a single conformational isomer, free from interference from others. acs.orgaip.orgaip.org

Infrared-Ultraviolet (IR-UV) Hole-Burning Spectroscopy is another double-resonance technique used to separate the electronic spectra of different conformers. acs.orgpurdue.eduacs.org In this method, an IR laser is used to "burn a hole" in the population of a specific conformer by exciting a particular vibrational mode. A subsequent UV laser then probes the electronic spectrum. Transitions originating from the depleted ground state will show a reduced intensity, allowing for the assignment of UV spectral features to specific conformers. acs.orgpurdue.eduacs.org

These advanced techniques, while not yet reported specifically for this compound, have been extensively used to study related indole and indoline compounds, providing unprecedented detail about their structure and dynamics. nih.govchemrxiv.orgrsc.org

Chromatographic Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid. Detection is commonly performed using a UV detector, as the indole chromophore absorbs UV light.

The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. High purity is essential for its use in further research and applications, with typical requirements being greater than 95% or even 99%. dovepress.comresearchgate.netruifuchemical.com

Computational Chemistry and Theoretical Investigations of 1 Acetyl 7 Methylindoline Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly well-suited for studying the geometric and electronic properties of organic molecules such as 1-acetyl-7-methylindoline.

The structure of this compound is not rigid. Rotation around the N-C(O) single bond of the acetyl group and the puckering of the five-membered indoline (B122111) ring give rise to different conformers. DFT calculations are employed to locate the minimum energy conformations and to map the potential energy surface (PES) associated with these conformational changes.

The choice of DFT functional and basis set is crucial for obtaining reliable results. researchgate.net Functionals like B3LYP are widely used, but newer functionals such as M06-2X or ωB97XD may provide more accurate descriptions of non-covalent interactions that can influence conformational stability. researchgate.net The relative energies of different conformers can be sensitive to the computational method, with variations observed between different DFT functionals and even between DFT and other methods like Møller-Plesset perturbation theory (MP2). researchgate.net

For a molecule like this compound, a key conformational feature is the orientation of the acetyl group relative to the indoline ring. Two primary planar conformers, often denoted as s-cis and s-trans, can be envisaged, arising from rotation around the N-C(O) bond. In a related molecule, 2-(acetylamino)benzamide, the relative energies of its conformers were found to vary by over 20 kJ mol⁻¹ depending on the computational method used. researchgate.net A potential energy scan for the rotation of the acetyl group in a model compound like 1-acetylindole (B1583761) would typically show the relative stability of these conformers.

Table 1: Representative Calculated Relative Energies of 1-Acetylindole Conformers (Note: This is illustrative data for a model compound)

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| s-cis | ~0° | 0.00 |

| s-trans | ~180° | 2.5 |

| Transition State | ~90° | 8.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. d-nb.info

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline system, reflecting its nucleophilic character. The LUMO, conversely, is likely to be centered on the acetyl group, particularly the carbonyl carbon, which is an electrophilic site. The spatial separation of the HOMO and LUMO suggests that electronic excitation would lead to an intramolecular charge transfer (ICT) from the indoline ring to the acetyl group. This ICT character is a common feature in many organic molecules and can be qualitatively assessed by visualizing the HOMO and LUMO distributions.

Table 2: Representative Frontier Orbital Energies for a Methylindole Derivative (Note: This is illustrative data for a model compound calculated at the B3LYP/6-311G(d,p) level)

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (blue). The most negative potential is expected to be located around the carbonyl oxygen of the acetyl group, indicating its susceptibility to electrophilic attack. researchgate.net The regions of positive potential are likely to be found around the hydrogen atoms. The π-system of the benzene (B151609) ring can also exhibit a region of negative potential above and below the plane of the ring, making it a site for interactions with electrophiles. core.ac.uk

In addition to the MEP, other reactivity descriptors derived from DFT calculations, such as Fukui functions and dual descriptors, can provide more quantitative information about the local reactivity of different atomic sites within the molecule. These descriptors help to pinpoint the specific atoms most likely to participate in nucleophilic or electrophilic reactions.

Vibrational Frequency Predictions and Normal Mode Analysis

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motions of the atoms for each vibration. wuxiapptec.comacs.org

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes. These include the C=O stretching of the acetyl group, the C-N stretching of the amide, various C-H stretching and bending modes of the aromatic and aliphatic parts, and the ring vibrations of the indoline system. d-nb.inforesearchgate.net

A comparison between the calculated and experimental spectra can confirm the molecular structure and the presence of specific functional groups. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP functionals) to better match the experimental values, as the theoretical calculations are based on the harmonic approximation. d-nb.info

Table 3: Representative Calculated Vibrational Frequencies for an Acetyl-Indole Derivative (Note: This is illustrative data for a model compound, scaled frequencies are shown)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | 1695 | Acetyl carbonyl stretch |

| ν(C-N) | 1350 | Acetyl C-N stretch |

| ν(Ar-H) | 3050-3100 | Aromatic C-H stretch |

| ν(CH₃) | 2950-2980 | Methyl C-H stretch |

| Ring Puckering | < 200 | Indoline ring puckering |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., Gauge Invariant Atomic Orbital (GIAO) Method)

Theoretical calculations of NMR chemical shifts are an invaluable tool for structure elucidation and for assigning complex NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. irjweb.comwhiterose.ac.uk These predictions can help to resolve ambiguities in experimental spectra and to understand how the electronic structure influences the chemical shifts. For instance, the chemical shift of the methyl protons at the 7-position will be influenced by the electronic environment of the indole (B1671886) ring, while the shifts of the protons on the indoline ring will be sensitive to the ring's conformation.

Table 4: Representative Calculated ¹³C NMR Chemical Shifts for a 7-Methylindole (B51510) Derivative (Note: This is illustrative data for a model compound)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 125.1 | 124.8 |

| C3 | 102.5 | 102.2 |

| C3a | 128.9 | 128.6 |

| C4 | 120.3 | 120.0 |

| C5 | 121.5 | 121.2 |

| C6 | 118.9 | 118.6 |

| C7 | 121.8 | 121.5 |

| C7a | 135.8 | 135.5 |

| C-CH₃ | 16.5 | 16.2 |

Reaction Pathway Modeling and Transition State Analysis for Related Indole Chemistry

DFT calculations are extensively used to model reaction mechanisms, providing detailed insights into the energetics of reaction pathways. This involves locating the transition state (TS) structures that connect reactants to products and calculating the activation barriers. benthamdirect.comnih.gov For reactions involving indole derivatives, theoretical studies have shed light on various transformations, including electrophilic substitutions, cycloadditions, and metal-catalyzed functionalizations. whiterose.ac.ukbohrium.com

While specific reaction modeling for this compound is not widely published, studies on related N-acylindoles provide a framework for understanding its potential reactivity. For instance, in the context of C-H activation, the acetyl group can act as a directing group, influencing the regioselectivity of the reaction. benthamdirect.com Theoretical modeling can compare different possible pathways, determine the rate-determining step, and explain the observed product distributions based on the calculated activation energies. benthamdirect.comacs.org

For a hypothetical reaction, such as the addition of an electrophile to the indole ring of this compound, DFT calculations could be used to:

Model the initial formation of a reactant-electrophile complex.

Locate the transition states for attack at different positions of the indole ring (e.g., C3 vs. C4).

Calculate the activation energies for each pathway to predict the most favorable reaction site.

Characterize the structure of the resulting intermediates.

These computational investigations provide a molecular-level understanding of the factors that control the reactivity and selectivity in indole chemistry.

Applications of Quantum Chemical Methods in Understanding Structure-Reactivity Relationships

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate relationship between the molecular structure of a compound and its chemical reactivity. dergipark.org.trnih.gov In the case of this compound, while specific dedicated computational studies are not extensively documented in publicly accessible literature, a robust understanding of its structure-reactivity profile can be constructed by applying established theoretical principles and extrapolating from computational data available for closely related substituted indoline and indole systems. dergipark.org.trpolimi.itacs.orgccspublishing.org.cn

Quantum chemical calculations offer a powerful lens through which to examine the electronic environment of this compound, providing quantitative insights into how the acetyl group at the 1-position and the methyl group at the 7-position collectively influence the reactivity of the indoline core. These theoretical investigations typically focus on several key areas: analysis of frontier molecular orbitals (HOMO and LUMO), mapping of the molecular electrostatic potential (MEP), and calculation of global and local reactivity descriptors. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. sciensage.info

Computational studies on related molecules, such as 1-acetyl-3-indolecarboxaldehyde, have shown that the HOMO is often localized on the indole ring, while the LUMO is distributed over the acetyl group and the adjacent parts of the molecule. researchgate.net By analogy, in this compound, the HOMO is likely to be concentrated on the electron-rich benzene moiety, influenced by the C7-methyl group. The LUMO, in contrast, is expected to be centered around the acetyl group and the pyrazino-indoline core, indicating that these are the most probable sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Indole/Indoline Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Acetyl Ferrocene | - | - | 4.62 | sciensage.info |

| Indoline-2,3-dione (Isatin) | -6.83 | -2.54 | 4.29 | dergipark.org.tr |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | -6.54 | -2.48 | 4.06 | dergipark.org.tr |

| 1-(5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | -6.44 | -2.39 | 4.05 | dergipark.org.tr |

Note: This table presents data for related compounds to illustrate the typical range of FMO energies and gaps. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable three-dimensional visualizations of the charge distribution on a molecule's surface. They allow for the identification of electron-rich regions (nucleophilic sites), which are typically colored red or yellow, and electron-poor regions (electrophilic sites), colored blue.

For this compound, an MEP analysis would be expected to reveal a region of high negative potential (red) around the carbonyl oxygen of the acetyl group, making it a prime site for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the methyl group and potentially on the aromatic ring, indicating susceptibility to nucleophilic attack. Computational studies on similar structures, like acetyl coumarin (B35378) and acetyl ferrocene, consistently show a significant localization of negative charge on the acetyl oxygen. sciensage.infod-nb.info

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a more quantitative picture of reactivity than FMO analysis alone. neliti.com

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sciensage.info

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

Table 2: Calculated Global Reactivity Descriptors for Illustrative Substituted Indolines (Gas Phase)

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Source |

| Indoline-2,3-dione (Isatin) | 4.68 | 2.14 | 5.10 | dergipark.org.tr |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | 4.51 | 2.03 | 5.00 | dergipark.org.tr |

| 1-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | 4.61 | 2.05 | 5.18 | dergipark.org.tr |

| 1-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | 4.88 | 2.13 | 5.58 | dergipark.org.tr |

Note: This table illustrates how different substituents affect the reactivity descriptors in related indoline systems. The values are derived from HOMO/LUMO energies using the relationships χ = -(E_HOMO + E_LUMO)/2 and η = (E_LUMO - E_HOMO)/2.

The data for substituted indoline-2,3-diones demonstrate that electron-withdrawing groups (like nitro) increase the electrophilicity index, while electron-donating groups would be expected to have the opposite effect. dergipark.org.tr Therefore, for this compound, the electron-withdrawing acetyl group would increase its electrophilicity, while the electron-donating methyl group would slightly counteract this effect. The net result would be a molecule with moderate electrophilicity, susceptible to reactions with nucleophiles.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. DFT calculations on related indole systems have successfully used these descriptors to explain observed regioselectivity in chemical reactions. scispace.com For this compound, such an analysis would likely confirm the carbonyl carbon of the acetyl group as a primary electrophilic site and specific positions on the benzene ring as potential sites for electrophilic substitution, modulated by the directing effect of the methyl group and the fused indoline ring.

Role of 1 Acetyl 7 Methylindoline in Broader Organic and Medicinal Chemistry Research

A Versatile Synthetic Building Block and Intermediate

1-Acetyl-7-methylindoline serves as a crucial starting material and intermediate in the creation of more intricate chemical structures. Its indoline (B122111) core, featuring an acetyl group on the nitrogen and a methyl group on the benzene (B151609) ring, provides a reactive yet stable platform for a variety of chemical transformations.

Precursor in the Synthesis of More Complex Heterocyclic Frameworks

The indoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. sigmaaldrich.com this compound, as a substituted indoline, is a key precursor for constructing more complex heterocyclic systems. nih.gov The fusion of additional rings to the indoline core can lead to polycyclic frameworks with diverse and specialized biological activities. nih.gov

For instance, intramolecular cycloaddition strategies utilizing indoline derivatives can lead to the assembly of bicyclic and polycyclic indole (B1671886) ring systems from acyclic precursors. acs.org The reactivity of the indoline nucleus allows for its incorporation into larger, more complex structures through various synthetic routes. nih.govrsc.org This versatility makes it an essential building block for chemists aiming to create novel molecular architectures with potential therapeutic applications. sigmaaldrich.com

Scaffold for Diversification in Organic Synthesis

The structure of this compound offers multiple points for chemical modification, making it an ideal scaffold for generating libraries of diverse compounds. The acetyl group on the nitrogen and the methyl group on the aromatic ring, along with the various positions on the indoline core itself, can be functionalized to produce a wide array of derivatives. researchgate.netmdpi.com

This diversification is crucial in drug discovery, where a large number of structurally related compounds are often synthesized and screened to identify those with optimal activity and properties. For example, the C5 position of the indoline ring has been a target for functionalization to create diverse libraries of compounds. researchgate.netacs.org Furthermore, the N-acyl group can be modified or removed, and the aromatic ring can undergo various substitution reactions, further expanding the accessible chemical space. acs.org The ability to systematically modify the this compound scaffold allows for the fine-tuning of molecular properties to achieve desired biological effects. mdpi.com

Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The indoline and indole cores are central to many SAR investigations.

The Influence of N-Acyl and Ring Substituents on Chemical Reactivity and Properties

Studies on various N-acyl indoline and indole derivatives have shown that modifications to the acyl group can dramatically alter biological activity. researchgate.net Similarly, the position and electronic nature of substituents on the aromatic ring play a critical role. For example, electron-donating or electron-withdrawing groups can modulate the reactivity of the ring towards electrophilic substitution and influence binding affinities with proteins. researchgate.netnih.gov The methyl group at the 7-position of this compound, for example, can influence the molecule's conformation and its interactions within a biological binding pocket.

| Substituent Type | Position | General Effect on Reactivity/Properties | Example from Literature |

|---|---|---|---|

| N-Acyl Group | N-1 | Modulates electron density of the nitrogen and aromaticity, affecting biological interactions. | Systematic modification of N-acyl groups in pyrroloquinolones led to potent PDE-5 inhibitors. researchgate.net |

| Electron-donating Group (e.g., Methoxy) | Aromatic Ring | Increases electron density, potentially enhancing reactivity in certain reactions and altering biological target affinity. | A 4-methoxy substituent on a 1-acyl-7-nitroindoline improved photolysis efficiency. researchgate.net |

| Electron-withdrawing Group (e.g., Fluoro) | Aromatic Ring | Decreases electron density, influencing reaction pathways and biological activity. | Fluoro substitution at the ortho position of the N-terminal aromatic ring in YC-1 derivatives showed better inhibitory activity. nih.gov |

| Alkyl Group (e.g., Methyl) | Aromatic Ring | Can provide steric bulk, influencing molecular conformation and interactions with binding sites. | The presence and position of methyl groups on the indoline ring affected the yield and selectivity of C5-olefination. acs.org |

Design Principles for Modulating Indoline Core Functionality in Analog Generation

The generation of analogs with modified indoline cores follows specific design principles aimed at optimizing desired properties. One key principle is the strategic placement of substituents to probe and enhance interactions with a biological target. openmedicinalchemistryjournal.com This involves considering the size, shape, and electronic properties of the substituents. nih.gov

Contribution to Method Development in Indoline Chemistry

The study and use of compounds like this compound contribute significantly to the development of new synthetic methods in indoline chemistry. The unique reactivity of the indoline system often necessitates the creation of novel reaction conditions and strategies.

Research involving the functionalization of the indoline core has led to the discovery of new catalytic systems and reaction pathways. For example, methods for the selective C-H functionalization of indolines have been developed, allowing for the direct introduction of various groups onto the aromatic ring. acs.org These advancements broaden the toolkit available to organic chemists for the synthesis and diversification of indoline-based molecules. The challenges encountered in synthesizing and modifying specific indoline derivatives often spur innovation in synthetic methodology.

Exploration of Indoline Derivatives as Privileged Scaffolds in Drug Discovery Research

The indoline scaffold, a core structural motif in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry and drug discovery. sci-hub.seresearchgate.net Its bicyclic structure, composed of a fused benzene and pyrrolidine (B122466) ring, provides a versatile framework for the development of novel therapeutic agents. sci-hub.seresearchgate.net Indole and indoline derivatives are recognized for their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. eurekaselect.comnih.govmdpi.combohrium.com This has established them as "privileged scaffolds," meaning they are capable of binding to a variety of biological targets with high affinity. researchgate.net The structural versatility of the indoline ring allows for modifications that can fine-tune the pharmacological profile of a compound, making it a valuable starting point for the design of new drugs. eurekaselect.commdpi.com Researchers continue to explore the vast chemical space of indoline derivatives to identify new lead compounds for treating a multitude of diseases. nih.govbohrium.com

Development of Synthetic Pathways to Potentially Active Indole/Indoline-based Compounds (e.g., Pyrrolidine Analogues, Enzyme Inhibitors)

The inherent potential of the indoline scaffold has driven the development of diverse synthetic strategies to access novel derivatives with therapeutic promise. These pathways are often designed to introduce specific functional groups or build complex molecular architectures, such as pyrrolidine analogues and enzyme inhibitors, to modulate biological activity.

A notable synthetic route to this compound involves the treatment of 7-methylindoline (B1589897) with acetic anhydride (B1165640). google.com This straightforward acylation provides a key intermediate for further functionalization. For instance, subsequent bromination of this compound yields 5-Bromo-1-acetyl-7-methylindoline, which can then be converted to 5-Cyano-1-acetyl-7-methylindoline using copper cyanide. google.com These reactions demonstrate how the basic indoline structure can be readily modified to create a library of derivatives for biological screening.

Pyrrolidine Analogues:

The synthesis of spiro[pyrrolidine-3,3′-indoline] derivatives represents a significant area of research, aiming to create complex, three-dimensional structures with potential therapeutic applications. mdpi.com These compounds, which are analogues of naturally occurring spiro[pyrrolidinyl-3,3′-oxindole] alkaloids, have been investigated as ligands for various receptors, including the 5-HT₆ receptor. mdpi.comnih.govresearchgate.net The synthesis of these analogues often involves multi-step sequences that build the pyrrolidine ring onto the indoline core. mdpi.com The exploration of these synthetic routes has led to the identification of novel chemotypes with potential for further optimization as drug candidates. mdpi.comnih.govresearchgate.net

Enzyme Inhibitors:

Indoline derivatives have proven to be a rich source of enzyme inhibitors, with research targeting a range of enzymes implicated in various diseases.

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors: In the search for new anti-inflammatory agents, indoline-based compounds have been identified as dual inhibitors of 5-LOX and sEH. nih.govacs.org An in-house library screening identified an indoline derivative as a potent 5-LOX inhibitor, which guided the synthesis of new analogues with dual inhibitory activity. nih.govacs.org

DapE Inhibitors: A high-throughput screen led to the discovery of indoline sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. mdpi.com Synthesis and evaluation of a series of N-acetyl-5-halo-6-sulfonamide indolines revealed that substitutions on the sulfonamide moiety and the nature of the halogen at the 5-position significantly influence inhibitory potency. mdpi.com

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors: A series of novel indoline derivatives were synthesized as potential ACAT inhibitors with antiperoxidative activity. nih.gov The introduction of a carboxylic acid moiety led to compounds with improved physicochemical properties and good oral absorption. nih.gov

Phosphodiesterase 5 (PDE5) Inhibitors: Inspired by existing quinoline (B57606) and naphthyridine-based PDE5 inhibitors, researchers have developed novel indole-containing compounds. acs.org Modification of the chemical structure, such as replacing an amine with an amide group, has led to the identification of potent PDE5 inhibitors. acs.org

Table 1: Research Findings on Indoline-Based Enzyme Inhibitors

| Target Enzyme | Lead Compound/Scaffold | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| 5-LOX/sEH | Indoline derivative 43 | Identified as a notable 5-LOX inhibitor, guiding the design of dual inhibitors. Compound 73 showed the most promising dual activity. | 73 : 0.41 µM (5-LOX), 0.43 µM (sEH) | nih.govacs.org |

| DapE | Indoline-6-sulfonamides | N-substitution on the sulfonamide and aryl halide influence potency. Pyrrolidine sulfonamide 9j and indoline sulfonamide 9k showed improved inhibition. | 9j : 97 µM, 9k : 86 µM | mdpi.com |

| ACAT | [7-(2,2-Dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl]acetic acid hemisulfate (2 , pactimibe (B69775) sulfate) | Showed good oral absorption and inhibitory activity against macrophage, hepatic, and intestinal ACAT. | 2 : 1.9 µM (macrophage), 0.7 µM (hepatic), 0.7 µM (intestinal) | nih.gov |

| PDE5 | Indole-based analogues | Replacement of an amine with an amide group led to potent analogue 14a . | 14a : 16.11 nM | acs.org |

Evaluation of Derivatives as Precursors for Pharmacologically Relevant Compounds

The synthesized derivatives of this compound and related indoline structures serve as crucial precursors for a wide range of pharmacologically relevant compounds. The evaluation of these precursors is a critical step in the drug discovery pipeline, involving a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and potential for further development.

For example, the indoline derivatives identified as dual 5-LOX/sEH inhibitors underwent extensive in vitro investigation, which confirmed their inhibitory potential. nih.govacs.org The most promising compound was then advanced to in vivo models of zymosan-induced peritonitis and experimental asthma in mice, where it demonstrated remarkable anti-inflammatory efficacy. nih.gov This progression from a synthetic precursor to a compound with demonstrated in vivo activity highlights the value of the indoline scaffold in generating new anti-inflammatory drug candidates.

Similarly, the indoline sulfonamide inhibitors of DapE were evaluated for their inhibitory potency using a ninhydrin-based assay. mdpi.com The structure-activity relationship (SAR) studies conducted on these precursors revealed key structural features necessary for potent inhibition, such as the preference for a chloride substituent over a bromide and the impact of varying the N-substitution of the sulfonamide. mdpi.com This information is invaluable for the rational design of more potent and selective DapE inhibitors.

In the context of ACAT inhibitors, the synthesized indoline derivatives were evaluated for their ability to inhibit foam cell formation in THP-1 cells and for their antiperoxidative effects. nih.gov The lead compound, pactimibe sulfate, was further tested for its inhibitory activity against ACAT from different sources and its pharmacokinetic profile was assessed in various animal models. nih.gov The positive results from these evaluations underscore the potential of this indoline derivative as a candidate for treating hyperlipidemia and atherosclerosis. nih.gov

The evaluation of indole-based PDE5 inhibitors involved enzymatic assays to determine their inhibitory concentration (IC₅₀). acs.org The finding that an amide-containing analogue exhibited potent inhibition, supported by molecular docking simulations, provides a strong rationale for the further development of this class of compounds. acs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Acetyl-7-methylindoline, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis typically involves acetylation of 7-methylindoline using acetyl chloride or acetic anhydride under anhydrous conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography. To validate purity, use high-performance liquid chromatography (HPLC) with >95% purity thresholds. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst concentrations in detail .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what critical peaks should researchers analyze?

- Methodological Answer :

- ¹H NMR : Focus on the acetyl group signal (δ 2.1–2.3 ppm, singlet) and indoline aromatic protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Confirm acetyl C=O stretching (~1680–1720 cm⁻¹) and N-H indoline absorption (~3400 cm⁻¹).

- MS : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 189). Cross-reference spectral data with synthetic intermediates to rule out side products .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay) with dose-response curves (1–100 µM range). Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <0.1%). Validate target engagement through enzyme inhibition assays (e.g., kinase activity) with IC₅₀ calculations. Ensure statistical rigor by triplicate experiments and ANOVA analysis .

Advanced Research Questions

Q. What experimental design considerations are critical for investigating structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Modify the acetyl or methyl groups and introduce halogens or electron-withdrawing groups to probe electronic effects.

- Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic properties and docking studies to assess target binding.

- Bioassay Parallelism : Test all derivatives under identical conditions (pH, temperature) to isolate structural effects. Use high-throughput screening for efficiency .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using the original protocols, ensuring identical reagent sources and equipment calibration.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., cell line variability, assay conditions).

- Quality Control : Validate compound identity and purity in conflicting studies via third-party analytical services .

Q. What advanced strategies can resolve ambiguities in the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Compare half-life (t₁/₂) across species.

- Isotope Labeling : Incorporate ¹⁴C at the acetyl group to track metabolic pathways.

- Computational ADME : Apply tools like SwissADME to predict permeability and cytochrome P450 interactions .

Methodological Best Practices

Q. How to optimize synthetic yields while minimizing by-products in this compound preparation?

- Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of indoline to acetylating agent) and use catalysts like DMAP (4-dimethylaminopyridine). Monitor temperature (0–5°C for exothermic reactions) and employ inert atmospheres (N₂/Ar) to prevent oxidation. Conduct kinetic studies to identify optimal reaction times .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply the Hill equation for cooperativity analysis. Report confidence intervals and use Mantel-Haenszel tests for heterogeneity in multi-study analyses .

Tables for Key Data

| Property | Analytical Method | Expected Result |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 98–102°C |

| LogP (Partition Coefficient) | HPLC Retention Time | 2.1 ± 0.3 |

| Solubility (Water) | Shake-Flask Method | 0.5 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.